1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide
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Overview
Description
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide is a complex organic compound that features both indole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrrole rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrole: A simpler compound with a single pyrrole ring.
1H-indole-6-carboxamide: Contains the indole moiety but lacks the pyrrole ring.
N-methylpyrrole: Similar structure but without the indole component.
Uniqueness
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide is unique due to the combination of both indole and pyrrole rings in its structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-6-5-12-7-9-19(2)15(12)10-13/h3-10H,11H2,1-2H3,(H,17,20) |
InChI Key |
KQIZDNHQSCHPOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CC3=C(C=C2)C=CN3C |
Origin of Product |
United States |
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